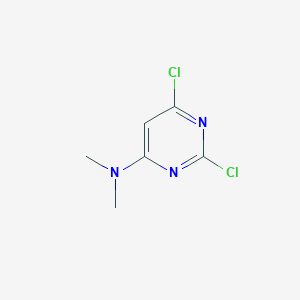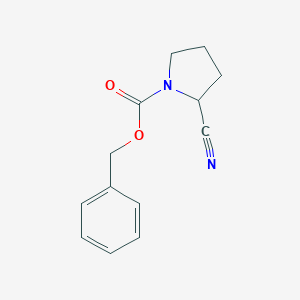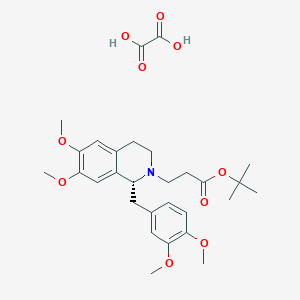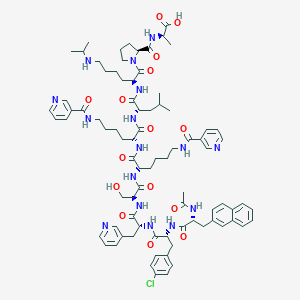
9H-Fluorène-9-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorenol has diverse applications in scientific research. It is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . In the pharmaceutical industry, fluorenol is investigated as a wake-promoting agent and a potential anti-drowsiness drug . It also serves as a weak dopamine reuptake inhibitor, making it a subject of interest in neuropharmacology . Additionally, fluorenol is used in the study of environmental toxicology due to its toxicity to aquatic organisms .
Mécanisme D'action
Target of Action
It has been identified as a weak dopamine reuptake inhibitor with an ic50 of 9 μm , which suggests that it may interact with dopamine transporters in the brain .
Mode of Action
The exact mode of action of 9H-Fluoren-9-ol is still unknown . Its lipophilicity (LogP 2.4) is higher than that of drugs like modafinil (LogP 1.7) and amphetamine (LogP 1.8), suggesting that it may penetrate the blood-brain barrier more readily . As a dopamine reuptake inhibitor, it could potentially increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission .
Biochemical Pathways
Given its role as a dopamine reuptake inhibitor, it is likely to impact dopaminergic pathways in the brain .
Pharmacokinetics
Its high lipophilicity suggests that it may have good absorption and distribution profiles, particularly in crossing the blood-brain barrier .
Result of Action
9H-Fluoren-9-ol has been reported to be more effective than modafinil at promoting wakefulness in mice over a 4-hour period . This suggests that it may have potential as a next-generation anti-drowsiness drug .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 9H-Fluoren-9-ol, it is insoluble in water , which could impact its bioavailability and distribution in aquatic environments . Additionally, it is toxic to aquatic organisms, including algae, bacteria, and crustaceans .
Analyse Biochimique
Biochemical Properties
9H-Fluoren-9-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One notable enzyme that interacts with 9H-Fluoren-9-ol is fluoren-9-ol dehydrogenase, which catalyzes the oxidation of 9H-Fluoren-9-ol to fluorenone, utilizing NAD+ or NADP+ as cofactors . This reaction is crucial in the degradation pathway of fluorene, a polycyclic aromatic hydrocarbon. Additionally, 9H-Fluoren-9-ol has been identified as a weak dopamine reuptake inhibitor, suggesting potential interactions with dopamine transporters and receptors .
Cellular Effects
The effects of 9H-Fluoren-9-ol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving dopamine signaling due to its reuptake inhibition properties . This can lead to alterations in neurotransmitter levels and subsequent changes in gene expression and cellular metabolism. Furthermore, 9H-Fluoren-9-ol has been studied for its potential wake-promoting effects, indicating its impact on neuronal cells and their function .
Molecular Mechanism
At the molecular level, 9H-Fluoren-9-ol exerts its effects through several mechanisms. Its interaction with fluoren-9-ol dehydrogenase involves the binding of the hydroxy group to the active site of the enzyme, facilitating the oxidation process . Additionally, as a dopamine reuptake inhibitor, 9H-Fluoren-9-ol binds to dopamine transporters, preventing the reabsorption of dopamine into presynaptic neurons . This results in increased dopamine availability in the synaptic cleft, enhancing dopaminergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-Fluoren-9-ol have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and air . Long-term studies have shown that 9H-Fluoren-9-ol can have sustained effects on cellular function, particularly in neuronal cells, where it continues to influence dopamine signaling pathways .
Dosage Effects in Animal Models
The effects of 9H-Fluoren-9-ol vary with different dosages in animal models. At lower doses, it has been observed to promote wakefulness and enhance cognitive function without significant adverse effects . At higher doses, 9H-Fluoren-9-ol can exhibit toxic effects, including neurotoxicity and potential carcinogenicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
9H-Fluoren-9-ol is involved in several metabolic pathways, primarily those related to the degradation of fluorene. The enzyme fluoren-9-ol dehydrogenase catalyzes the conversion of 9H-Fluoren-9-ol to fluorenone, which is further metabolized through various oxidative and reductive reactions . These pathways are essential for the detoxification and elimination of fluorene and its derivatives from biological systems.
Transport and Distribution
Within cells and tissues, 9H-Fluoren-9-ol is transported and distributed through passive diffusion and interactions with specific transporters. Its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . The compound’s distribution is influenced by its binding to plasma proteins and its affinity for cellular transporters involved in dopamine reuptake .
Subcellular Localization
The subcellular localization of 9H-Fluoren-9-ol is primarily within the cytoplasm and lipid membranes. Its lipophilicity facilitates its integration into cellular membranes, where it can interact with membrane-bound proteins and receptors . Additionally, 9H-Fluoren-9-ol may undergo post-translational modifications that direct it to specific subcellular compartments, influencing its activity and function .
Méthodes De Préparation
Le fluorenol peut être synthétisé par la réduction de la fluorénone. Une méthode courante consiste à dissoudre la fluorénone dans de l'éthanol chaud et à ajouter un réducteur, tel que le borohydrure de sodium, dans le méthanol. La réaction se produit avec un changement de couleur du jaune (fluorénone) au blanc (fluorenol). Le produit est ensuite précipité par l'ajout d'eau et neutralisé avec de l'acide chlorhydrique . Cette méthode donne un produit de haute pureté avec un point de fusion de 153 °C .
Analyse Des Réactions Chimiques
Le fluorenol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, le fluorenol peut être oxydé en fluorénone en utilisant des agents oxydants tels que l'hypochlorite de sodium en milieu acide . Le composé peut également participer à des réactions de substitution, où le groupe hydroxyle peut être remplacé par d'autres groupes fonctionnels dans des conditions spécifiques . Les principaux produits de ces réactions comprennent la fluorénone et les fluorènes substitués .
Applications dans la recherche scientifique
Le fluorenol a diverses applications dans la recherche scientifique. Il est utilisé dans la synthèse organique, les produits pharmaceutiques, les produits agrochimiques et les colorants . Dans l'industrie pharmaceutique, le fluorenol est étudié comme agent stimulant l'éveil et comme médicament potentiel contre la somnolence . Il sert également d'inhibiteur faible de la recapture de la dopamine, ce qui en fait un sujet d'intérêt en neuropharmacologie . De plus, le fluorenol est utilisé dans l'étude de la toxicologie environnementale en raison de sa toxicité pour les organismes aquatiques .
Mécanisme d'action
Le mécanisme d'action exact du fluorenol n'est pas entièrement compris. Il est connu pour agir comme un faible inhibiteur de la recapture de la dopamine avec une CI50 de 9 μM . Cela suggère que le fluorenol peut influencer les niveaux de dopamine dans le cerveau, affectant potentiellement l'éveil et la vigilance . Sa lipophilie plus élevée par rapport à d'autres médicaments comme le modafinil suggère qu'il peut pénétrer la barrière hémato-encéphalique plus facilement .
Comparaison Avec Des Composés Similaires
Le fluorenol est souvent comparé à d'autres composés comme le modafinil et l'amphétamine en raison de ses propriétés stimulantes de l'éveil. Contrairement au modafinil, le fluorenol est un inhibiteur plus faible de la recapture de la dopamine et ne montre aucune affinité pour le cytochrome P450 2C19 . Cela le rend potentiellement moins addictif et moins susceptible d'interagir avec d'autres médicaments métabolisés par cette enzyme . Des composés similaires comprennent la fluorénone, le modafinil et l'amphétamine .
Propriétés
IUPAC Name |
9H-fluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVESZOYKHDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052683 | |
| Record name | Fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or cream-colored powder; [Alfa Aesar MSDS] | |
| Record name | 9-Hydroxyfluorene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1689-64-1 | |
| Record name | Fluoren-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-9-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluoren-9-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluoren-9-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoren-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-HYDROXYFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV0Q72R613 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Fluorenol is C13H10O and its molecular weight is 182.22 g/mol.
ANone: Fluorenol can be characterized using various spectroscopic methods:
- NMR Spectroscopy: 1H and 13C NMR can provide detailed information about the structure and conformation of Fluorenol and its derivatives. [, ]
- IR Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the hydroxyl group in Fluorenol. The presence of hydrogen bonding can also be investigated using IR. [, ]
- UV/Vis Spectroscopy: UV/Vis spectroscopy is helpful in studying the electronic structure and transitions of Fluorenol, especially in the context of its photochemical properties and aggregation behavior. [, , , ]
ANone: Fluorenol derivatives demonstrate varying stability depending on their substituents and the surrounding environment. For instance, 9-(o-tert-butylphenyl)fluorene and 9-(o-tert-butylphenyl)-9-fluorenol maintain their specific rotameric structures both in solution and crystalline form, unlike their isopropyl counterparts. [] Additionally, the stability of fluorenyl cations, important intermediates in Fluorenol photochemistry, is influenced by factors like solvent properties and the presence of dimethylamino-substituents on the fluorene scaffold. []
ANone: While Fluorenol itself is not typically employed as a catalyst, it serves as a building block for various catalytically active compounds. For example, poly(vinylfluorenol), a polymer derived from 2-vinylfluorenol, shows potential in reversible hydrogen release and fixation when combined with an iridium catalyst. []
ANone: Computational methods provide valuable insights into the properties and behavior of Fluorenol:
- Molecular Dynamics (MD) simulations: MD simulations help understand the conformational dynamics of Fluorenol oligomers in different environments, including their aggregation behavior in solutions. []
- Time-Dependent Density Functional Theory (TDDFT) calculations: TDDFT calculations are utilized to investigate the electronic transitions and excited state properties of Fluorenol, particularly in the context of its photochemical reactions and spectral shifts upon aggregation. [, ]
- Molecular Mechanics and Semi-empirical calculations: These calculations are useful for predicting the geometry and conformational preferences of Fluorenol derivatives, as exemplified in the study of diol host compounds featuring anthracene and 9-fluorenol units. []
ANone: Modifying the Fluorenol structure significantly impacts its properties. For example, introducing a chiral (R)-2-octyloxy side chain and either a fluorenone or chiral fluorenol core leads to liquid crystals. Notably, the fluorenol-based mesogens show higher stability and wider temperature range of the SmC phase compared to their fluorenone counterparts, likely due to intermolecular hydrogen bonding facilitated by the hydroxyl group. [, ]
ANone: Substituents significantly alter the photochemical behavior of Fluorenol derivatives. The presence of hydroxyl groups at different positions, for example, can dramatically change the photosolvolysis mechanism. While 1-hydroxy-9-fluorenol photosolvolyzes through a long-lived fluorenyl quinone methide intermediate, 2-hydroxy-9-fluorenol reacts via a short-lived intermediate similar to the 9-fluorenyl cation. [] Furthermore, the introduction of electron-donating dimethylamino groups contributes to the formation of an exceptionally long-lived fluorenyl cation upon photolysis, with implications for uncaging applications. []
ANone: While specific formulation strategies for Fluorenol are not detailed in the provided research, general approaches to enhance stability include:
ANone: While specific SHE regulations aren't outlined in the provided research, general laboratory safety practices apply:
ANone: Fluorenol research extends across various disciplines:
- Organic Chemistry: Synthetic routes for Fluorenol and its derivatives are constantly being explored and optimized, leveraging reactions like directed metalation, cross-coupling, and [2+2+2] cyclotrimerization. [, , , , ]
- Materials Science: Fluorenol-based compounds have shown promise in material science applications, particularly in the development of liquid crystals with unique properties for display technologies. [, ]
- Supramolecular Chemistry: The ability of Fluorenol derivatives to form inclusion compounds with a variety of guest molecules has led to investigations in supramolecular chemistry, exploring their potential in host-guest systems for various applications like separation and sensing. [, , ]
- Photochemistry: The photochemical properties of Fluorenol and its derivatives, particularly the generation of fluorenyl cations upon irradiation, have garnered significant interest for applications in photoremovable protecting groups (caging groups) and as potential photobases. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)




![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)



